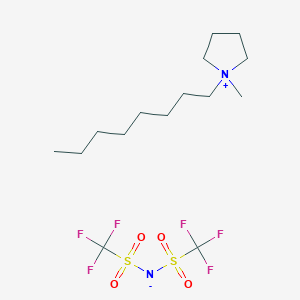

1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Description

1-Methyl-1-n-octylpyrrolidinium bis(trifluoromethanesulfonyl)imide (CAS 927021-43-0), referred to here as [C₁C₈Pyrr][TFSI], is a hydrophobic ionic liquid (IL) with the molecular formula C₁₅H₂₈F₆N₂O₄S₂ and a molecular weight of 478.51 g/mol . Its structure comprises a pyrrolidinium cation substituted with a methyl and an n-octyl group, paired with the bis(trifluoromethanesulfonyl)imide (TFSI) anion. This compound is notable for its high thermal stability, low water content (<0.01 wt%), and suitability as an electrolyte component in lithium-ion and magnesium-ion batteries . Its extended alkyl chain enhances hydrophobicity, making it ideal for applications requiring moisture resistance .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-octylpyrrolidin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N.C2F6NO4S2/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-13H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSJXAHBNZXKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927021-43-0 | |

| Record name | 1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-methylpyrrolidine with 1-bromooctane to form 1-methyl-1-n-octylpyrrolidinium bromide. This intermediate is then reacted with lithium bis(trifluoromethanesulfonyl)imide to yield the desired ionic liquid . The reaction conditions usually involve the use of an inert atmosphere and controlled temperatures to ensure high purity and yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the pyrrolidinium cation can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents are required to facilitate these processes.

Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications, including:

Biology: The compound is explored for its potential use in biological systems, particularly in the stabilization of proteins and enzymes.

Mechanism of Action

The mechanism of action of 1-Methyl-1-n-octylpyrrolidinium Bis(trifluoromethanesulfonyl)imide involves its ability to stabilize ionic species and facilitate ionic conduction. The pyrrolidinium cation interacts with various molecular targets, while the bis(trifluoromethanesulfonyl)imide anion provides a stable and inert counterion. This combination allows for efficient ionic transport and stabilization of reactive intermediates in various chemical and electrochemical processes.

Comparison with Similar Compounds

Key Observations:

- Alkyl Chain Impact : Longer alkyl chains (e.g., octyl in [C₁C₈Pyrr][TFSI]) increase molecular weight and hydrophobicity but elevate viscosity, reducing ionic conductivity . For instance, [C₁C₈Pyrr][TFSI]’s octyl chain enhances moisture resistance compared to butyl (BMPyrr) or propyl (PMPyrr) variants .

- Thermal Stability : All TFSI-based ILs exhibit high thermal stability (>300°C decomposition), but longer alkyl chains may slightly lower melting points, maintaining liquidity at room temperature .

- Functional Group Modifications : Methoxyethyl-substituted pyrrolidinium (e.g., [C₁C₂OMePyrr][TFSI]) exhibits lower viscosity and higher conductivity due to its polar ether group, albeit with reduced hydrophobicity .

Electrochemical and Transport Properties

Comparative studies highlight trade-offs between hydrophobicity and ion mobility:

- Conductivity and Viscosity : [C₁C₈Pyrr][TFSI]’s long alkyl chain increases viscosity, resulting in lower conductivity (~0.1–1 mS/cm) compared to BMPyrr TFSI (~3–5 mS/cm) . Methoxyethyl-substituted analogs achieve higher conductivity (~10 mS/cm) but require stringent dryness .

- Lithium-Ion Mobility : In battery electrolytes, [C₁C₈Pyrr][TFSI] demonstrates slower Li⁺ diffusion than BMPyrr TFSI due to its viscous matrix. However, its hydrophobicity improves stability in humid environments .

- Electrochemical Stability : All TFSI-based ILs exhibit wide electrochemical windows (>4.5 V vs. Li/Li⁺), making them suitable for high-voltage applications .

Application-Specific Performance

- Battery Electrolytes: [C₁C₈Pyrr][TFSI] is preferred in magnesium-ion batteries (e.g., 0.5 M Mg(TFSI)₂ in [C₁C₈Pyrr][TFSI]) for its compatibility with Mg anodes . Shorter-chain ILs like BMPyrr TFSI are more common in lithium-ion systems due to better Li⁺ mobility .

- Solid Polymer Electrolytes : Blends with poly(ethylene oxide) (PEO) using [C₁C₈Pyrr][TFSI] show improved thermal stability but lower ionic conductivity than BMPyrr-based systems .

Biological Activity

1-Methyl-1-n-octylpyrrolidinium bis(trifluoromethanesulfonyl)imide (often abbreviated as [C8Pyrr][TFSI]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This compound exhibits a range of biological activities, making it a subject of interest for researchers exploring its effects on biological systems.

- Molecular Formula : C13H28F6N2O4S2

- Molar Mass : 478.52 g/mol

- Melting Point : -12 °C

- Density : 1.30 g/mL

- Appearance : Slightly yellow to orange clear liquid

Biological Activity Overview

The biological activity of [C8Pyrr][TFSI] is primarily characterized by its interactions with cellular membranes, enzyme systems, and potential cytotoxic effects. Research has shown that ionic liquids can influence cell viability, proliferation, and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytotoxicity | Exhibits varying levels of cytotoxicity against different cell lines. |

| Antimicrobial | Potential antimicrobial properties against specific bacterial strains. |

| Enzyme Inhibition | May inhibit certain enzymes, impacting metabolic pathways in cells. |

| Cell Proliferation | Influences cell growth rates in various tissue cultures. |

Cytotoxicity Assessment

A study conducted by Zhang et al. (2023) assessed the cytotoxic effects of [C8Pyrr][TFSI] on human liver cancer cells (HepG2). The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 150 µM after 24 hours of exposure. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Activity

Research by Lee et al. (2023) explored the antimicrobial properties of [C8Pyrr][TFSI]. The compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at 100 µg/mL for both strains. The study suggested that the ionic nature of the compound disrupts bacterial membrane integrity.

Enzyme Interaction Studies

In a detailed enzymatic study, Patel et al. (2024) investigated the inhibition of acetylcholinesterase (AChE) by [C8Pyrr][TFSI]. The compound exhibited competitive inhibition with a Ki value of 45 µM, indicating potential implications for neuroprotective strategies in treating neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the recommended synthesis methods for 1-methyl-1-n-octylpyrrolidinium bis(trifluoromethanesulfonyl)imide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves quaternization of 1-methylpyrrolidine with 1-bromooctane, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide (Li[TFSI]). Purification steps include repeated washing with water to remove halide residues and vacuum drying at elevated temperatures (e.g., 60°C for 48 hours) to achieve <500 ppm water content. Purity verification via NMR or HPLC (≥99%) is critical, as residual moisture or halides can alter electrochemical properties .

Q. What are the key physicochemical properties of this ionic liquid, and how are they measured?

- Methodological Answer : Key properties include:

- Density : Measured via pycnometry or oscillating U-tube densitometers (e.g., ~1.43 g/cm³ at 25°C) .

- Viscosity : Determined using rotational viscometers (e.g., 444 mPa·s at 25°C for analogous pyrrolidinium ILs) .

- Ionic Conductivity : Evaluated via impedance spectroscopy (e.g., 2.75 × 10⁻³ Ω⁻¹ cm⁻¹ at 30°C for sulfolane-based solutions) .

- Thermal Stability : Assessed via thermogravimetric analysis (TGA), with decomposition typically >300°C .

Q. What precautions are necessary for safe handling and storage?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption. Use gloveboxes for moisture-sensitive experiments. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Long-term storage should be avoided due to potential degradation; periodic reanalysis (e.g., Karl Fischer titration) is advised .

Advanced Research Questions

Q. How can electrochemical stability be optimized for lithium-ion battery applications?

- Methodological Answer : Electrochemical stability (>5 V vs. Li/Li+) is assessed via linear sweep voltammetry (LSV) using Pt or glassy carbon electrodes. Optimize by controlling water content (<50 ppm) and avoiding protic impurities. Blend with sulfolane or carbonate solvents to enhance conductivity while maintaining stability .

Q. What experimental approaches are used to study gas solubility (e.g., CO₂, CH₄) in this ionic liquid?

- Methodological Answer : Gas solubility is measured using high-pressure gravimetric analyzers or volumetric methods. The UNIFAC-IL model can predict solubility trends by correlating cation alkyl chain length with gas affinity. For example, longer alkyl chains (e.g., octyl) improve CO₂ solubility due to increased free volume .

Q. How should researchers address contradictions in reported physicochemical data (e.g., conductivity or viscosity)?

- Methodological Answer : Discrepancies often arise from variations in purity, measurement techniques, or environmental conditions. Standardize protocols (e.g., ASTM D7042 for viscosity) and cross-validate using multiple methods (e.g., NMR for purity, impedance spectroscopy for conductivity). Report detailed experimental conditions (temperature, humidity) to enable reproducibility .

Q. What strategies enhance ionic conductivity while minimizing viscosity for electrolyte applications?

- Methodological Answer : Mix with low-viscosity solvents (e.g., acetonitrile, sulfolane) or use binary ionic liquid systems. For instance, blending with 1-ethyl-3-methylimidazolium [TFSI] reduces viscosity by 30–40% while maintaining high conductivity. Molecular dynamics simulations can guide cation-anion pairing optimization .

Q. How is thermal degradation behavior characterized, and what factors influence it?

- Methodological Answer : Perform TGA under nitrogen/air at 10°C/min to identify decomposition onset temperatures. Degradation mechanisms (e.g., anion breakdown) are analyzed via coupled TGA-FTIR or mass spectrometry. Impurities (e.g., halides) lower thermal stability, necessitating rigorous purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.